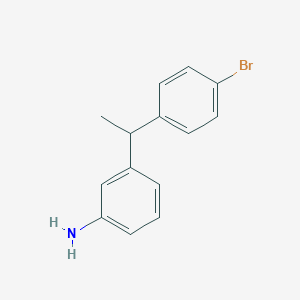

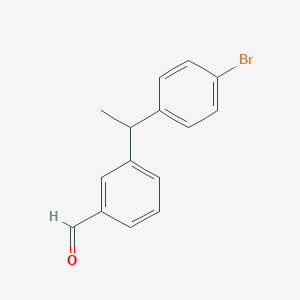

3-(1-(4-Bromophenyl)ethyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

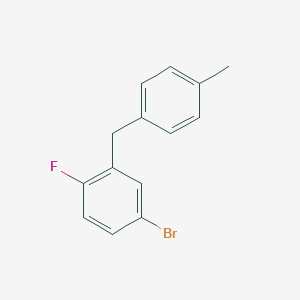

“3-(1-(4-Bromophenyl)ethyl)benzaldehyde” is a chemical compound with the molecular formula C15H13BrO . It has a molecular weight of 289.17 . It is a liquid in its physical form .

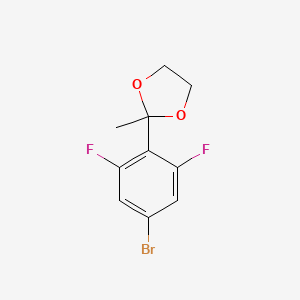

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13BrO/c1-11(13-5-7-15(16)8-6-13)14-4-2-3-12(9-14)10-17/h2-11H,1H3 . This indicates the presence of a bromophenyl group attached to an ethyl group, which is further attached to a benzaldehyde group .Chemical Reactions Analysis

The compound, being an aromatic compound, could undergo electrophilic aromatic substitution reactions . The aromatic ring could be regenerated from a cationic intermediate by loss of a proton from the sp3-hybridized carbon .Scientific Research Applications

Catalytic Applications

Gold-Based Catalyst for Benzaldehyde Reactions A significant advancement in catalysis was observed with the gold complex [IPrAu(NCMe)]BF(4) which efficiently catalyzed the reaction of ethyl diazoacetate with benzaldehyde. This transformation marked the first instance of a group 11 metal-based catalyst being used in such a reaction, showcasing a 2500-fold increase in catalyst activity compared to traditional iron-based catalysts (Fructos et al., 2009).

Synthesis and Chemical Reactions

Synthesis of Inverted Porphyrins 3-Ethyl-5,10,15,20-tetraphenyl-2-aza-21-carbaporphyrin was identified as the principal macrocyclic product when synthesizing inverted porphyrins through the condensation of 2-ethylpyrrole, pyrrole, and benzaldehyde. This process highlighted the versatility of benzaldehyde derivatives in synthesizing complex macrocyclic structures (Schmidt & Chmielewski, 2001).

Applications in Synthesizing Pharmaceutical Intermediates

Synthesis of Dihydropyridine Derivatives The condensation of benzaldehyde with ethyl cyanoacetate, catalyzed by alkaline carbons, was effective in producing 1,4-dihydropyridine derivatives. These compounds are notable for their pharmaceutical applications, particularly as calcium channel blockers, showcasing the role of benzaldehyde derivatives in the synthesis of medically significant compounds (Perozo-Rondón et al., 2006).

Biotechnological Applications

Enhancement of Bioproduction of Benzaldehyde Benzaldehyde, extensively used in the flavor industry, was produced biologically by Pichia pastoris in a two-phase partitioning bioreactor. This study highlighted the potential of using biotechnological approaches to produce benzaldehyde, a key flavoring agent, in an economically viable and environmentally friendly manner (Craig & Daugulis, 2013).

Properties

IUPAC Name |

3-[1-(4-bromophenyl)ethyl]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-11(13-5-7-15(16)8-6-13)14-4-2-3-12(9-14)10-17/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTYYTZKMNHFCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)C2=CC=CC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[S(R)]-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B6290471.png)

![(4R,8S,12S,16R,20R,24S,28S,32R,36R,40S,44S,48R)-5,7,13,15,21,23,29,31,37,39,45,47-dodecamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosazatridecacyclo[41.5.1.13,9.111,17.119,25.127,33.135,41.04,8.012,16.020,24.028,32.036,40.044,48]tetrapentacontane-6,14,22,30,38,46,49,50,51,52,53,54-dodecone;hydrate](/img/structure/B6290479.png)

![[S(R)]-N-[(1S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide](/img/structure/B6290485.png)

![(R)-N-[(S)-1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B6290520.png)

![(R)-N-[(1S)-1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B6290528.png)